2-(Hydroxyimino)-4-methoxy-2,3-dihydro-1H-inden-1-one
Description
Properties
IUPAC Name |
(2E)-2-hydroxyimino-4-methoxy-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-9-4-2-3-6-7(9)5-8(11-13)10(6)12/h2-4,13H,5H2,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQUFJSORJNFGF-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(=NO)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C/C(=N\O)/C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-4-methoxy-2,3-dihydro-1H-inden-1-one typically involves the reaction of 4-methoxy-2,3-dihydro-1H-inden-1-one with hydroxylamine hydrochloride under acidic or basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyimino)-4-methoxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxyimino)-4-methoxy-2,3-dihydro-1H-inden-1-one has garnered scientific interest due to its unique structure and potential biological activities. This compound's applications span various scientific domains, reflecting its versatility in research and development.
Scientific Research Applications
This compound can be employed in the synthesis of metal complexes . Metal complexes with Schiff bases, which can be derived from compounds like this compound, are widely studied for their multiple actions and advantages such as low cost and ease of synthesis . These complexes have shown potential in diverse applications, including antimicrobial and antiproliferative activities .
This compound is also used in peptide segment coupling . Glyceroacetonide-Oxyma, a compound related to this compound, is an effective coupling reagent for N-acyl-protected α-amino acids and oligopeptides, facilitating racemization-free peptide segment synthesis .
Furthermore, This compound is studied for its interactions with biological targets through its functional groups. Research suggests that its mechanism of action revolves around this interaction, though further studies are needed to elucidate specific targets and pathways influenced by the compound.
Mechanism of Action
The mechanism by which 2-(Hydroxyimino)-4-methoxy-2,3-dihydro-1H-inden-1-one exerts its effects depends on its specific application. In biological systems, the oxime group can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The methoxy group may also play a role in modulating the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
Key Observations :
- The hydroxyimino group in the target compound distinguishes it from benzylidene-substituted analogs, which often prioritize π-π stacking interactions .
Adenosine Receptor Antagonism
- 2-BI: Dual A₁/A₂ₐ adenosine receptor antagonist with higher affinity than caffeine. Demonstrated antidiabetic effects in diabetic rats by suppressing postprandial glucose .
- Hydroxyimino may alter binding kinetics compared to benzylidene groups .
Antidepressant Potential
- 2-BI: In metabolomic studies, 2-BI exhibited antidepressant-like effects in rats, modulating amino acid and lipid metabolism pathways similar to imipramine .
- Target Compound: Unstudied, but hydroxyimino group could influence neurotransmitter systems (e.g., monoamine oxidase inhibition).
Enzyme Inhibition
- Tetrazolylthio Derivatives : 2-((-1-Substituted phenyl-1H-tetrazol-5-yl)thio)-2,3-dihydro-1H-inden-1-one analogs show acetylcholinesterase inhibition, relevant for Alzheimer’s disease .
- Target Compound: The hydroxyimino group’s electronegativity may enhance interactions with enzyme active sites, though specific data is lacking.
Physicochemical Properties
| Property | Target Compound | 2-BI | 5-Chloro Derivative |
|---|---|---|---|
| Polarity | Moderate (NOH) | High (catechol) | Low (Cl) |
| LogP (Estimated) | ~1.5 | ~0.8 | ~2.2 |
| Solubility | Moderate in DMSO | High in polar solvents | Low in water |
Biological Activity
2-(Hydroxyimino)-4-methoxy-2,3-dihydro-1H-inden-1-one, also known as EVT-3255570, is a compound of interest due to its unique molecular structure and potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following key characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 177.20 g/mol
- CAS Number : 103205-24-9
The structure features a hydroxylamine moiety that is crucial for its biological interactions. The indanone core is expected to exhibit resonance stabilization, contributing to its reactivity in biological systems .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest a potent effect against Gram-positive bacteria:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
The compound demonstrates bactericidal activity through the inhibition of protein synthesis and disruption of nucleic acid production pathways .
The mechanism of action involves the interaction of the hydroxylamine functional group with bacterial enzymes, leading to the inhibition of critical metabolic pathways. This interaction may also enhance the compound's ability to penetrate bacterial biofilms, making it effective against biofilm-forming pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Case Studies and Research Findings
-
Study on Antibiofilm Activity :
A recent study evaluated the antibiofilm efficacy of this compound against MRSA. The results indicated an MBIC (Minimum Biofilm Inhibition Concentration) range between 62.216–124.432 μg/mL, showcasing its potential as an antibiofilm agent . -
Comparative Analysis with Other Compounds :
In comparative studies, this compound outperformed traditional antibiotics like ciprofloxacin in inhibiting biofilm formation in clinical isolates. For instance, while ciprofloxacin had an MBIC of 0.381 μM against MRSA, the tested compound showed significantly higher efficacy at similar concentrations . -
Structure-Activity Relationship (SAR) :
Investigations into the structure-activity relationship have highlighted the importance of the hydroxylamine group in enhancing biological activity. Variations in substituents on the indanone core were found to influence antimicrobial potency, suggesting avenues for further optimization .
Q & A
Basic Research Questions
Q. What is the optimized synthetic route for 2-(Hydroxyimino)-4-methoxy-2,3-dihydro-1H-inden-1-one, and how are reaction conditions validated?
- Methodological Answer : The compound is synthesized via oximation of 4-methoxy-1-indanone. In a representative procedure, 4-methoxy-1-indanone (4 mmol) is dissolved in methanol at 40°C, followed by dropwise addition of n-butyl nitrite (1.1 equiv) and catalytic concentrated HCl. The reaction is stirred for 15 minutes, yielding the product as an off-white solid after filtration and cold methanol washing. Yield optimization (89%) is achieved by controlling temperature and stoichiometry. Validation includes H NMR (e.g., a broad singlet at δ 12.41 ppm for the hydroxyimino proton) and HRMS (observed [M+H] at m/z 222.0762 vs. calculated 222.0766) .
Q. Which spectroscopic techniques are critical for structural elucidation, and what key spectral features confirm the hydroxyimino group?
- Methodological Answer : H NMR and HRMS are pivotal. The hydroxyimino (-NHOH) proton appears as a broad, DO-exchangeable singlet at δ ~12.4 ppm in DMSO-d. In HRMS, the molecular ion [M+H] at m/z 222.0766 confirms the molecular formula CHNO. IR spectroscopy can further validate the C=N stretch (~1600 cm) and O-H stretch (~3200 cm) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties relevant to reactivity and bioactivity?
- Methodological Answer : DFT calculations (B3LYP/6-31G(d,p)) compute frontier molecular orbitals (HOMO-LUMO), electronegativity (χ = (IP + EA)/2), and global electrophilicity (ω = χ/2η). For example, a narrow HOMO-LUMO gap (<4 eV) suggests high chemical reactivity. Mulliken charges identify nucleophilic/electrophilic sites, while molecular electrostatic potential (MEP) maps visualize charge distribution, aiding in predicting binding interactions with biological targets .
Q. What experimental models assess its kinase inhibition potential, and how are pharmacodynamic (PD) markers quantified?
- Methodological Answer : In vitro kinase assays (e.g., B-Raf inhibition) use recombinant enzymes and ATP-competitive substrates. In vivo, xenograft models (e.g., A375 melanoma) evaluate tumor growth inhibition. PD markers like phosphorylated MEK1 (pMEK1) are quantified via Western blot or ELISA. Dose-response relationships are modeled using indirect response models, where IC values (e.g., 3.06 μM for pMEK1 inhibition) correlate with efficacy thresholds (>40% inhibition for tumor stasis) .
Q. How does regioselective functionalization of the indenone core influence biological activity?
- Methodological Answer : Modifying the methoxy or hydroxyimino groups alters electronic and steric profiles. For instance, replacing methoxy with bulkier substituents (e.g., pyridinyl) enhances kinase selectivity, as seen in analogs like GDC-0878. Structure-activity relationship (SAR) studies combine synthetic derivatization, crystallographic data (e.g., SHELX-refined structures), and enzymatic assays to identify critical pharmacophores .
Q. What strategies resolve contradictions in reported biological activity across similar indenone derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or purity issues. Cross-validation includes:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
